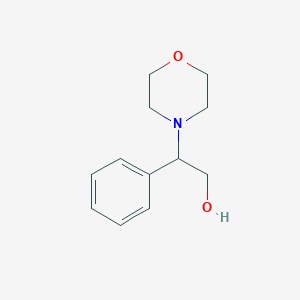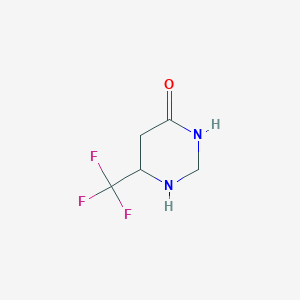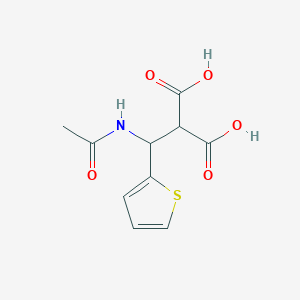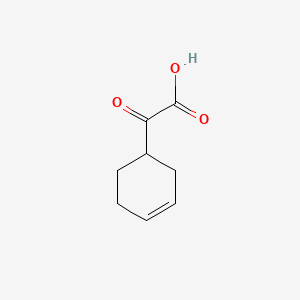
Cbz-Gly-DL-Pro-DL-Arg-pNA
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Z-Gly-Pro-Arg-pNA: is a synthetic peptide substrate commonly used in biochemical assays. It is composed of the amino acids glycine, proline, and arginine, with a para-nitroaniline (pNA) group attached. This compound is particularly useful in the detection and measurement of protease activity, such as prostate-specific antigen (PSA) and trypsin .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-Pro-Arg-pNA typically involves the stepwise addition of protected amino acids to form the peptide chain. The process begins with the protection of the amino group of glycine using a carbobenzoxy (Z) group. This is followed by the coupling of proline and arginine using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (HOBt). Finally, the para-nitroaniline group is attached to the arginine residue .
Industrial Production Methods
Industrial production of Z-Gly-Pro-Arg-pNA follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high yield and purity. The process involves rigorous purification steps, including high-performance liquid chromatography (HPLC), to isolate the desired product .
化学反応の分析
Types of Reactions
Z-Gly-Pro-Arg-pNA primarily undergoes hydrolysis reactions catalyzed by proteases. The cleavage of the peptide bond between arginine and para-nitroaniline releases the chromogenic pNA group, which can be quantitatively measured .
Common Reagents and Conditions
Proteases: Enzymes like trypsin and PSA are commonly used to catalyze the hydrolysis of Z-Gly-Pro-Arg-pNA.
Buffers: Phosphate-buffered saline (PBS) or Tris-HCl buffers are typically used to maintain the pH during the reaction
Major Products
The primary product of the hydrolysis reaction is para-nitroaniline, which exhibits a strong absorbance at 405 nm, making it easy to detect and measure .
科学的研究の応用
Z-Gly-Pro-Arg-pNA has a wide range of applications in scientific research:
Biochemistry: Used as a substrate in enzyme kinetics studies to measure the activity of proteases like trypsin and PSA
Clinical Diagnostics: Employed in diagnostic assays for the detection of PSA levels in prostate cancer screening
Pharmaceutical Research: Utilized in drug discovery to screen for protease inhibitors
Industrial Applications: Applied in quality control processes to ensure the activity of proteolytic enzymes in various products
作用機序
The mechanism of action of Z-Gly-Pro-Arg-pNA involves its hydrolysis by specific proteases. The enzyme binds to the substrate and cleaves the peptide bond between arginine and para-nitroaniline. This cleavage releases the chromogenic pNA group, which can be detected spectrophotometrically. The rate of pNA release is directly proportional to the enzyme activity, allowing for quantitative measurements .
類似化合物との比較
Similar Compounds
Z-Gly-Pro-4-nitroanilide: Similar in structure but lacks the arginine residue, making it specific for different proteases.
Nα-Benzoyl-L-arginine 4-nitroanilide: Another chromogenic substrate used for trypsin activity assays.
Gly-Pro p-nitroanilide: Used for measuring dipeptidyl peptidase activity.
Uniqueness
Z-Gly-Pro-Arg-pNA is unique due to its specific sequence, which makes it an ideal substrate for PSA and trypsin. Its ability to release a chromogenic group upon cleavage allows for easy and accurate measurement of protease activity .
特性
分子式 |
C27H34N8O7 |
|---|---|
分子量 |
582.6 g/mol |
IUPAC名 |
benzyl N-[2-[2-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]carbamate |
InChI |
InChI=1S/C27H34N8O7/c28-26(29)30-14-4-8-21(24(37)32-19-10-12-20(13-11-19)35(40)41)33-25(38)22-9-5-15-34(22)23(36)16-31-27(39)42-17-18-6-2-1-3-7-18/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,31,39)(H,32,37)(H,33,38)(H4,28,29,30) |
InChIキー |
ZPQZRIJTQNWNLG-UHFFFAOYSA-N |
正規SMILES |
C1CC(N(C1)C(=O)CNC(=O)OCC2=CC=CC=C2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![N-methyl-N-[2-(pyridin-2-ylthio)ethyl]amine](/img/structure/B12108060.png)
![4-[Methyl(2,2,2-trifluoroethyl)amino]but-2-enoic acid](/img/structure/B12108062.png)
![4-[2-Chloro-6-(methylsulfanylmethyl)pyrimidin-4-yl]-3-methylmorpholine](/img/structure/B12108070.png)

![6-Hydroxy-4,5,6-trimethyl-2,8-dioxa-13-azatricyclo[8.5.1.013,16]hexadec-10-ene-3,7-dione](/img/structure/B12108074.png)


![2-(2'-Fluorobiphenyl-4-yl)-6-(methylsulfonyl)-1H-benzo[d]imidazole](/img/structure/B12108092.png)


